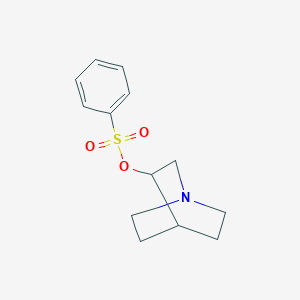
(R)-Benzylphenobarbital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Benzylphenobarbital is a chiral derivative of phenobarbital, a well-known barbiturate used primarily for its sedative and anticonvulsant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzylphenobarbital typically involves the chiral resolution of racemic benzylphenobarbital or the asymmetric synthesis using chiral catalysts. One common method includes the alkylation of phenobarbital with benzyl halides under basic conditions, followed by chiral resolution using chiral acids or chromatography techniques.
Industrial Production Methods
Industrial production of ®-benzylphenobarbital often employs large-scale chiral resolution techniques or asymmetric synthesis using chiral ligands and catalysts. These methods ensure high enantiomeric purity and yield, which are crucial for its pharmacological applications.
Análisis De Reacciones Químicas
Types of Reactions
®-Benzylphenobarbital undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-benzylphenobarbital, such as hydroxylated, reduced, or substituted analogs, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
®-Benzylphenobarbital has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as an anticonvulsant and sedative with fewer side effects compared to racemic phenobarbital.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of ®-benzylphenobarbital involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it exerts its sedative and anticonvulsant effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels, leading to hyperpolarization of neuronal membranes.
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: The parent compound, used widely as an anticonvulsant and sedative.
Secobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Uniqueness
®-Benzylphenobarbital is unique due to its chiral nature, which can result in different pharmacological effects compared to its racemic mixture or other barbiturates. Its enantiomeric purity can lead to more targeted therapeutic effects with potentially fewer side effects.
Propiedades
Fórmula molecular |
C19H18N2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(5R)-1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)/t19-/m1/s1 |
Clave InChI |
DZVQJRKACDFACI-LJQANCHMSA-N |
SMILES isomérico |
CC[C@]1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
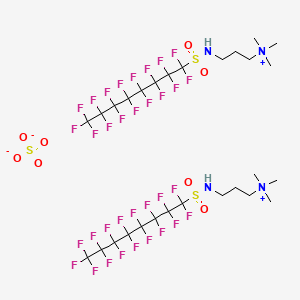
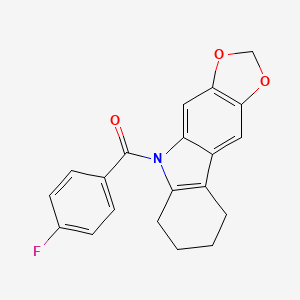
![5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13414439.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
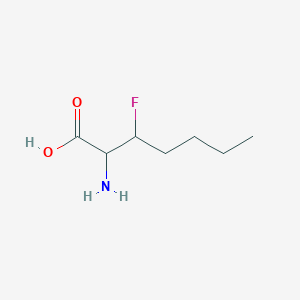
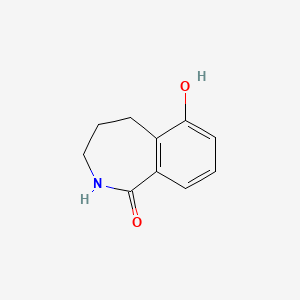
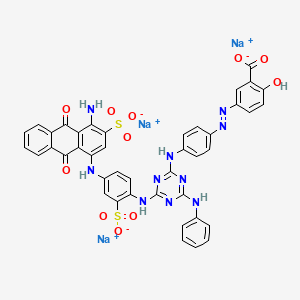
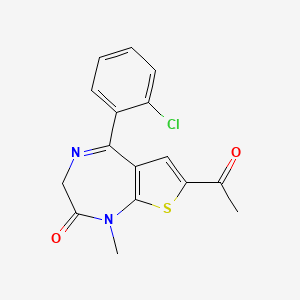

![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)

